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Compound of Interest

Compound Name: 5-Chloro-2-furaldehyde

Cat. No.: B1586146

An in-depth examination of the synthesis, properties, reactivity, and applications of 5-Chloro-2-
furaldehyde, a versatile heterocyclic aldehyde with significant potential in medicinal chemistry
and materials science.

Introduction

5-Chloro-2-furaldehyde, also known as 5-chlorofurfural, is a halogenated derivative of furfural,
a bio-based platform chemical. This compound serves as a critical building block in organic
synthesis, enabling the creation of a diverse range of more complex molecules. Its reactivity,
characterized by the aldehyde functional group and the chloro-substituted furan ring, makes it a
valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty
polymers. Notably, 5-Chloro-2-furaldehyde has been investigated for its biological activities,
including the induction of apoptosis in cancer cell lines, highlighting its potential in drug
discovery and development. This guide provides a detailed overview of its physical and
chemical properties, synthesis, spectral characteristics, reactivity, and key applications for
researchers, scientists, and drug development professionals.

Physical and Chemical Properties

5-Chloro-2-furaldehyde is a white to off-white or light yellow crystalline powder or solid at
room temperature.[1] It is sensitive to air and should be stored under an inert atmosphere at
refrigerated temperatures (0-10°C).[1] It is largely insoluble in water but shows slight solubility
in acetone and methanol.
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Table 1: Physical and Chemical Properties of 5-Chloro-2-furaldehyde

Property Value References
Molecular Formula CsHsCIO2
Molecular Weight 130.53 g/mol
CAS Number 21508-19-0
White to light yellow crystalline
Appearance _
powder/solid
Melting Point 33-37 °C
N ) 70 °C at 10 mmHg; 180 °C
Boiling Point i
(predicted)
Flash Point 69 °C
Density 1.361 + 0.06 g/cm? (Predicted)

Water Solubility

Insoluble

Solubility

Slightly soluble in Acetone and

Methanol

Table 2: Chemical Identifiers for 5-Chloro-2-furaldehyde

Identifier Value References
IUPAC Name 5-chlorofuran-2-carbaldehyde [2]
1S/C5H3CIO02/c6-5-2-1-4(3-
InChl
7)8-5/h1-3H
DGAUAVDWXYXXGQ-
InChlKey
UHFFFAOYSA-N
SMILES Clclcec(C=0)o1

Spectral Data
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Detailed spectral data for 5-Chloro-2-furaldehyde is not readily available in the public domain.
However, based on the known spectra of furaldehyde and its other halogenated derivatives, the

following characteristics can be predicted.
3.1. 1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show three signals in the aromatic region, corresponding
to the aldehyde proton and the two protons on the furan ring.

» Aldehyde proton (-CHO): A singlet expected to appear far downfield, likely in the range of
9.5-9.7 ppm.

o Furan ring protons: Two doublets, each integrating to one proton. The proton at the C4
position (adjacent to the chlorine) would likely appear around & 6.5-6.7 ppm, while the proton
at the C3 position (adjacent to the aldehyde) would be further downfield, around & 7.2-7.4
ppm. The coupling constant between these two protons (J3,4) is expected to be
approximately 3.5-4.0 Hz.

3.2. 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is predicted to show five distinct signals for the five carbon atoms.

Aldehyde Carbonyl Carbon (C=0): The most downfield signal, expected around & 175-180
ppm.

C2 Carbon (attached to CHO): Expected around 6 150-155 ppm.

C5 Carbon (attached to Cl): Expected around & 140-145 ppm.

C3 and C4 Carbons: These vinylic carbons are expected in the range of  110-125 ppm.

3.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by several key absorption bands.

e C=0 Stretch (Aldehyde): A strong, sharp peak is expected in the region of 1670-1700 cm™1.
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e C-H Stretch (Aldehyde): A characteristic peak, often appearing as a doublet, is expected
around 2720 cm~* and 2820 cm™1,

e C=C Stretch (Furan Ring): Absorptions corresponding to the furan ring are expected around
1500-1600 cm~1.

e C-O Stretch (Furan Ring): A strong band is expected in the 1000-1300 cm~1 region.

e C-CI Stretch: A band in the lower frequency region, typically 600-800 cm~1, is expected for
the carbon-chlorine bond.

3.4. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed
at m/z 130, with a characteristic M+2 peak at m/z 132 (approximately one-third the intensity of
the M+ peak) due to the 37Cl isotope. Key fragmentation pathways would likely involve:

e Loss of a hydrogen atom ([M-1]*) from the aldehyde group to form a stable acylium ion at
m/z 129.

e Loss of the formyl radical ([M-29]*) to give a fragment at m/z 101.

e Loss of a chlorine atom ([M-35]*) resulting in a peak at m/z 95.

Reactivity and Chemical Behavior

The chemical reactivity of 5-Chloro-2-furaldehyde is dominated by the aldehyde group and
the chloro-substituent on the furan ring.

o Reactions of the Aldehyde Group: The aldehyde functionality can undergo typical reactions
such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions
with amines and active methylene compounds to form Schiff bases, hydrazones, and other
derivatives. For example, it reacts with thiosemicarbazide to form 5-chloro-2-furaldehyde
thiosemicarbazone.

¢ Reactions involving the Chloro-substituent: The chlorine atom at the 5-position is susceptible
to nucleophilic substitution, although this often requires a catalyst. More importantly, it serves
as a leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki
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and Hiyama couplings.[3] This allows for the introduction of a wide range of aryl, heteroaryl,
and alkyl groups at the 5-position of the furan ring, making it a key intermediate in the
synthesis of diverse heterocyclic compounds.[3]

The following diagram illustrates the primary modes of reactivity for 5-Chloro-2-furaldehyde.
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Reactivity of 5-Chloro-2-furaldehyde

5-Chloro-2-furaldehyde
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General Workflow for Suzuki-Miyaura Coupling

Combine Reactants:
5-Halo-2-furaldehyde,
Arylboronic acid, Base

'

Establish Inert Atmosphere
(Argon/Nitrogen)

Add Solvent and
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(12-24 hours)
Monitor by TLC
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Concentrate
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Isolate Pure
5-Aryl-2-furaldehyde
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5-Chloro-2-furaldehyde in Drug Discovery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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